2-(Diethylamino)quinolin-8-ol
Description
2-(Diethylamino)quinolin-8-ol is a quinoline derivative characterized by a diethylamino substituent at the 2-position and a hydroxyl group at the 8-position. The diethylamino group enhances lipophilicity compared to smaller alkyl or hydroxyl substituents, influencing its cell permeability and interaction with biological targets .
Properties
CAS No. |
70125-19-8 |
|---|---|
Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
2-(diethylamino)quinolin-8-ol |
InChI |
InChI=1S/C13H16N2O/c1-3-15(4-2)12-9-8-10-6-5-7-11(16)13(10)14-12/h5-9,16H,3-4H2,1-2H3 |
InChI Key |
JILVFKYFXCDAJS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC2=C(C=CC=C2O)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)quinolin-8-ol typically involves the reaction of quinolin-8-ol with diethylamine. One common method is the Mannich reaction, where quinolin-8-ol is reacted with formaldehyde and diethylamine under acidic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of 2-(Diethylamino)quinolin-8-ol may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Mannich Reaction and Aminomethylation
The Mannich reaction is a key method for introducing aminoalkyl groups into 8-HQ derivatives. For example:
-
Reaction Protocol : 8-hydroxyquinoline reacts with formaldehyde and diethylamine under reflux in ethanol to yield aminomethylated derivatives .
-
Product : Formation of 7-[(diethylamino)methyl]-8-quinolinol (structurally similar to the target compound).
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Formaldehyde, diethylamine, EtOH | 7-(Diethylaminomethyl)-8-hydroxyquinoline | ~75% |
Mechanism : The reaction proceeds via nucleophilic attack of the diethylamine on the iminium intermediate formed from formaldehyde and the quinoline nitrogen .
Bromination
Electrophilic bromination typically occurs at the 5- and 7-positions of 8-HQ derivatives due to directing effects of the hydroxyl group .
-
Conditions : Molecular bromine (Br₂) in acetonitrile at 0°C .
-
Example : Bromination of 8-hydroxyquinoline yields mono- (5-bromo) and di-bromo (5,7-dibromo) derivatives .
| Substrate | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 8-Hydroxyquinoline | Br₂ (1.1 eq), CH₃CN, 0°C | 5-Bromo-8-hydroxyquinoline | 58% |
For 2-(Diethylamino)quinolin-8-ol , bromination would likely favor the 5- and 7-positions, though steric effects from the diethylamino group may alter regioselectivity.
Metal Chelation and Bioactivity
8-HQ derivatives are potent metal chelators, forming stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) . Key findings:
-
Chelation Sites : Hydroxyl (O) and quinoline nitrogen (N) act as bidentate ligands .
-
Biological Impact : Metal complexes disrupt enzyme activity (e.g., telomerase inhibition) and induce apoptosis in cancer cells .
| Metal Ion | Complex Stability Constant (log K) | Biological Effect | Source |
|---|---|---|---|
| Cu²⁺ | 14.2 | Anticancer activity | |
| Fe³⁺ | 12.8 | Enzyme inhibition |
Oxidation and Reduction
-
Oxidation : The hydroxyl group at position 8 can be oxidized to a quinone derivative under strong oxidizing conditions (e.g., KMnO₄) .
-
Reduction : The quinoline ring may undergo partial reduction (e.g., with NaBH₄) to form dihydroquinoline analogs.
| Reaction Type | Reagents | Product | Notes | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄, acidic conditions | 8-Quinolinone derivative | Requires controlled pH | |
| Reduction | NaBH₄, MeOH | 1,2-Dihydroquinoline derivative | Partial ring saturation |
Nucleophilic Substitution
The diethylamino group at position 2 may participate in nucleophilic substitution reactions. For example:
-
Alkylation : Reaction with alkyl halides to form quaternary ammonium salts.
-
Acylation : Formation of amides using acyl chlorides.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₃H₁₆N₂O
- IUPAC Name : 2-(Diethylamino)quinolin-8-ol
- CAS Number : 70125-19-8
The compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of the diethylamino group at the 2-position and the hydroxyl group at the 8-position enhances its reactivity and biological activity.
Chemistry
2-(Diethylamino)quinolin-8-ol serves as a crucial building block in organic synthesis. It is utilized in the preparation of various complex organic molecules and coordination compounds. Its ability to form chelates with metal ions makes it valuable in coordination chemistry.
Biology
The compound exhibits notable biological activities:
- Fluorescent Probe : Due to its structural properties, it has potential as a fluorescent probe for biological imaging applications.
- Antimicrobial Activity : Research indicates that it possesses antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents.
- Antimalarial Potential : Studies have shown promising results in its efficacy against malaria parasites.
Medicine
Ongoing research explores its therapeutic potential:
- Anticancer Agent : Preliminary studies suggest that 2-(Diethylamino)quinolin-8-ol may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Its role in neuroprotection is under investigation, particularly concerning diseases like Alzheimer's and Parkinson's, where it may act as an iron chelator to mitigate oxidative stress.
Industry
In industrial applications, this compound finds use in:
- Dyes and Pigments : Its chemical properties allow for application in the production of dyes and pigments.
- Material Science : It is explored for developing materials with specific electronic or optical properties.
Anticancer Activity
A study investigated the effects of 2-(Diethylamino)quinolin-8-ol on cancer cell lines:
- Cell Lines Tested : Human colorectal cancer (Caco-2) and breast cancer (MCF-7).
- Results : The compound demonstrated an IC₅₀ value of less than 10 µM, indicating significant anticancer activity through apoptosis induction.
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| 2-(Diethylamino)quinolin-8-ol | Caco-2 | <10 | Induces apoptosis via caspase activation |
| Related Quinoline Derivative | MCF-7 | <5 | Cell cycle arrest at G2/M phase |
Antimicrobial Studies
The antimicrobial efficacy of the compound was evaluated against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
These findings suggest that the compound effectively inhibits bacterial growth, supporting its potential use as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)quinolin-8-ol involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the function of enzymes involved in the biosynthesis of nucleic acids, leading to antimicrobial effects. The compound’s ability to chelate metal ions also plays a role in its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs of 2-(Diethylamino)quinolin-8-ol include:
| Compound Name | Substituents | Key Differences |
|---|---|---|
| N,N-Dimethylquinolin-8-amine (1i) | Dimethylamino at 8-position | Position and alkyl group size |
| 5-Chloroquinolin-8-ol (1d) | Chloro at 5-position, hydroxyl at 8 | Electron-withdrawing Cl vs. amino |
| 5,7-Dichloro-2-((dimethylamino)methyl)quinolin-8-ol | Dichloro + dimethylaminomethyl at 2 | Steric and electronic effects |
| 2-Aminoquinolin-8-ol | Amino at 2-position | Smaller, less lipophilic group |
- Positional Effects: The 2-position substituent in 2-(Diethylamino)quinolin-8-ol likely reduces steric hindrance compared to 8-position analogs (e.g., 1i), enhancing metal coordination at the 8-hydroxy site .
Physicochemical Properties
Data from 2-methylquinolin-8-ol derivatives (Table S1, ) provide comparative benchmarks:
| Property | 2-(Diethylamino)quinolin-8-ol (Inferred) | N,N-Dimethylquinolin-8-amine (1i) | 2-Aminoquinolin-8-ol |
|---|---|---|---|
| pKa | ~7.5–8.5 (hydroxyl deprotonation) | ~8.2 (amino group) | ~6.8–7.5 |
| LogP | ~2.5–3.0 | ~1.8 | ~1.2 |
| Cell Permeability | High (Papp > 15 × 10⁻⁶ cm/s) | Moderate (Papp ~10 × 10⁻⁶ cm/s) | Low (Papp < 5 × 10⁻⁶ cm/s) |
- The diethylamino group’s electron-donating nature raises the pKa of the hydroxyl group compared to chloro-substituted analogs (e.g., 5-chloroquinolin-8-ol, pKa ~7.1) .
- Higher lipophilicity (LogP) correlates with enhanced permeability, as seen in other diethylamino-containing compounds .
Biological Activity
2-(Diethylamino)quinolin-8-ol, a derivative of 8-hydroxyquinoline, has garnered attention in pharmacological research due to its diverse biological activities. This compound is part of a broader class of quinoline derivatives known for their potential therapeutic applications, including antimicrobial, anticancer, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity of 2-(Diethylamino)quinolin-8-ol, supported by data tables, case studies, and detailed research findings.
2-(Diethylamino)quinolin-8-ol features a quinoline structure with a diethylamino group at the 2-position and a hydroxyl group at the 8-position. This configuration influences its solubility, lipophilicity, and overall biological activity.
Antimicrobial Activity
Research indicates that compounds containing the 8-hydroxyquinoline moiety exhibit significant antimicrobial properties. A study highlighted that derivatives of 8-hydroxyquinoline show potent activity against various bacterial strains such as Pseudomonas aeruginosa and Klebsiella pneumoniae.
| Compound | Bacterial Strain | Inhibition Zone (mm) | Standard Drug Inhibition Zone (mm) |
|---|---|---|---|
| 2-(Diethylamino)quinolin-8-ol | Pseudomonas aeruginosa | 22 | 24 |
| 2-(Diethylamino)quinolin-8-ol | Klebsiella pneumoniae | 25 | 27 |
These results suggest that this compound may serve as a potential lead in developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of 2-(Diethylamino)quinolin-8-ol has been explored in several studies. Notably, compounds derived from the quinoline scaffold demonstrated cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. The IC50 values for these compounds ranged from 5 to 49 µM, indicating significant potency compared to standard treatments like cisplatin.
| Cell Line | IC50 (µM) | Comparison to Cisplatin |
|---|---|---|
| HeLa | 7 | More potent |
| MCF-7 | 19 | Comparable |
| A549 | 10 | Less potent |
These findings underscore the potential of quinoline derivatives in cancer therapy .
Neuroprotective Effects
The neuroprotective properties of 2-(Diethylamino)quinolin-8-ol have been investigated with respect to Alzheimer’s disease. The compound acts as an acetylcholinesterase inhibitor, which is crucial for enhancing cholinergic neurotransmission. In vitro studies have shown that it can inhibit human recombinant acetylcholinesterase with an IC50 value in the nanomolar range, suggesting its potential as a therapeutic agent for neurodegenerative disorders.
| Compound | IC50 (µM) | Selectivity |
|---|---|---|
| 2-(Diethylamino)quinolin-8-ol | 0.29 | High for hrAChE |
This selective inhibition may provide insights into developing multitarget-directed ligands for treating Alzheimer’s disease .
Case Studies
- Antimicrobial Efficacy : A study conducted on various derivatives of quinoline reported that those with electron-withdrawing groups exhibited enhanced antimicrobial activity against resistant strains. The study emphasized the importance of structural modifications in optimizing biological activity .
- Cytotoxicity Assessments : In another investigation, synthesized quinoline derivatives were tested against multiple cancer cell lines using the MTT assay. Results indicated that many derivatives had significantly lower IC50 values than cisplatin, highlighting their potential as more effective alternatives .
Q & A
Q. What are the standard synthetic routes for 2-(Diethylamino)quinolin-8-ol, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves alkylation of 8-hydroxyquinoline precursors. For example:
Q. Characterization of Intermediates :
- Thin-layer chromatography (TLC) for reaction monitoring .
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and purity .
- Mass spectrometry for molecular weight validation .
Table 1 : Comparison of Synthetic Routes
Q. Which spectroscopic techniques are most effective for structural elucidation of quinolinol derivatives, and what key parameters should be optimized?
Methodological Answer:
- X-ray crystallography : Resolves 3D molecular geometry. Optimize crystal growth via slow evaporation (methanol/chloroform) and collect data at 90 K for reduced thermal motion .
- UV-Vis spectroscopy : Identify π→π* transitions (e.g., λmax ~350 nm for quinolinol-metal complexes). Use solvents like DMSO to enhance solubility .
- Fluorescence spectroscopy : Measure quantum yield using integrating spheres; validate with reference standards (e.g., quinine sulfate) .
Table 2 : Spectroscopic Parameters for Key Techniques
Q. How is 2-(Diethylamino)quinolin-8-ol utilized as a fluorescent probe in zinc detection, and what experimental validations are required?
Methodological Answer:
- Mechanism : The compound binds Zn²⁺ via N/O donor atoms, inducing chelation-enhanced fluorescence (CHEF).
- Validation Steps :
- Selectivity Testing : Screen against competing ions (e.g., Fe³⁺, Cu²⁺) in buffer (pH 7.4) .
- Limit of Detection (LOD) : Calculate via 3σ/slope of calibration curve (typical LOD: ~10 nM) .
- Cell Imaging : Confirm biocompatibility and localization in live cells (e.g., HEK293) using confocal microscopy .
Q. Key Findings :
- Stability in aqueous media requires 5% DMSO co-solvent .
- Off-target effects mitigated by adding 1 mM EDTA .
Advanced Research Questions
Q. How do computational methods like DFT reconcile discrepancies between predicted and observed spectroscopic data for quinolinol-metal complexes?
Methodological Answer:
- Functional Selection : Hybrid functionals (e.g., B3LYP) with 20% exact exchange improve accuracy for metal-ligand charge transfer .
- Validation : Compare computed vs. experimental IR frequencies (e.g., C-O stretch at 1250 cm⁻¹) and UV-Vis transitions (TD-DFT vs. experimental λmax) .
Case Study :
For Zn²⁺ complexes, B3LYP/6-311++G(d,p) reproduces bond lengths within 0.05 Å of XRD data but overestimates emission wavelengths by ~20 nm. Include solvent models (e.g., PCM) to correct for dielectric effects .
Q. What strategies resolve contradictions in coordination geometry interpretations arising from conflicting NMR, Mössbauer, and crystallographic data?
Methodological Answer:
- Multi-Technique Integration :
Example :
Dimethyltin(IV) complexes show octahedral geometry in XRD but distorted trigonal bipyramidal in solution. Use variable-temperature NMR to identify fluxional behavior .
Q. What design principles optimize the fluorescence quantum yield of quinolinol-based probes in biological imaging applications?
Methodological Answer:
- Structural Modifications :
- Solvent Optimization : Use PEGylated derivatives to improve aqueous solubility without quenching .
Table 3 : Quantum Yield Optimization
| Modification | Quantum Yield (Unmodified) | Quantum Yield (Modified) |
|---|---|---|
| -OCH₃ at C5 | 0.32 | 0.58 |
| PEG-400 conjugation | 0.45 | 0.67 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
